

Pharmacological Profile of Tetracosactide: A Technical Guide for Research Applications

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Compound of Interest		
Compound Name:	Cosyntropin	
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Introduction

Tetracosactide, also known as **cosyntropin**, is a synthetic polypeptide that corresponds to the first 24 amino acids of the N-terminal sequence of natural adrenocorticotropic hormone (ACTH).[1][2] This sequence, ACTH(1-24), is common to all species and contains the full biological activity of the parent hormone.[1][3] Tetracosactide is a potent agonist of melanocortin receptors, primarily utilized for its ability to stimulate the adrenal cortex.[4] Its principal applications in research and clinical settings are as a diagnostic agent for assessing adrenocortical function and, in some regions, as a therapeutic agent for conditions responsive to glucocorticoid treatment where conventional steroid therapy may be unsuitable.[5][6] This document provides an in-depth overview of the pharmacological profile of tetracosactide for researchers, scientists, and drug development professionals.

Mechanism of Action

Tetracosactide exerts its effects by binding to and activating melanocortin receptors (MCRs), a family of five G protein-coupled receptors (GPCRs).[7] Its primary site of action for steroidogenesis is the melanocortin-2 receptor (MC2R), which is highly expressed on the plasma membrane of adrenocortical cells.[4][8]

Adrenal Steroidogenesis via MC2R Activation

The binding of tetracosactide to MC2R initiates a downstream signaling cascade.[4] The hormone-receptor complex activates the Gs alpha subunit of the associated G protein, which in



turn stimulates the enzyme adenylate cyclase.[4][9] This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[4][9] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, culminating in the stimulation of steroid hormone synthesis.[9]

The rate-limiting step in this process is the conversion of cholesterol to pregnenolone within the mitochondria.[1] Tetracosactide stimulation enhances this conversion, thereby increasing the substrate available for the enzymatic pathways that produce glucocorticoids (primarily cortisol), mineralocorticoids (to a limited extent, aldosterone), and androgenic substances.[1][4] While ACTH(1-17) is the minimal peptide sequence required for MC2R activation, the full ACTH(1-24) sequence of tetracosactide ensures maximal stimulation.[10][11]



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Caption: MC2R signaling cascade initiated by tetracosactide.

Extra-Adrenal Effects

Tetracosactide, like endogenous ACTH, can also bind to other melanocortin receptors (MC1R, MC3R, MC4R, MC5R), although its primary physiological role is defined by MC2R activation.[7] [12] This interaction with other MCRs accounts for its extra-adrenal effects, which include melanotropic (skin-darkening) activity via MC1R and lipolytic effects.[1][12] It has also been noted to have anti-inflammatory and neurotrophic properties that may be independent of adrenal steroid production.[13]

Pharmacodynamics

The pharmacodynamic profile of tetracosactide is characterized by a rapid and potent stimulation of the adrenal cortex.



- Potency: It has been established that 0.25 mg of tetracosactide stimulates the adrenal cortex to the same maximal extent as 25 international units (IU) of natural ACTH.[1][14][15]
- Onset of Action: An increase in plasma cortisol concentrations is observed within 5 minutes of administration.[16]
- Duration of Action: Following a single intramuscular injection, the duration of action is approximately 12 hours.[16] For the long-acting depot formulation, cortisol levels peak between 8 to 12 hours and remain elevated for up to 24 hours before returning to baseline around 36-48 hours.[4]
- Dose-Response: Increasing the dose of tetracosactide does not appear to increase the peak pharmacodynamic response but rather extends the duration of action.[4]

Parameter	Value / Description	Reference(s)
Bioequivalence	0.25 mg tetracosactide ≈ 25 IU natural ACTH	[1][14][15]
Onset	Increased plasma cortisol within 5 minutes	[16]
Duration (IM)	~12 hours	[16]
Duration (Depot)	Cortisol levels elevated for up to 24 hours	[4]
Primary Effect	Stimulates adrenal cortex to secrete glucocorticoids, mineralocorticoids, and androgenic substances.	[1][16]
Secondary Effects	Melanotropic and lipolytic activity.[1][12] Anti-inflammatory and neurotrophic properties have been reported. [13]	[1][12][13]

Pharmacokinetics



The pharmacokinetic properties of tetracosactide are characterized by rapid distribution and metabolism. Formulations can significantly alter its absorption profile.

- Absorption: When administered as a long-acting depot injection (adsorbed onto a zinc phosphate complex), it is released and absorbed slowly from the intramuscular site.[4][12]
 Peak plasma concentrations of 200-300 pg/mL are reached and maintained for about 12 hours after a 1 mg IM depot injection.[4]
- Distribution: Tetracosactide is rapidly distributed, concentrating particularly in the adrenal glands and kidneys.[4][16] It has an apparent volume of distribution of approximately 0.4 L/kg.[4][16]
- Metabolism: It is metabolized first by serum endopeptidases into inactive oligopeptides and subsequently by aminopeptidases into free amino acids.[9][16]
- Elimination: The plasma half-life is short, with a mean value of approximately 7 minutes reported in one study.[12] Following an intravenous dose, 95-100% of radioactivity is excreted in the urine within 24 hours.[9][12]

Parameter	Value	Reference(s)
Time to Peak (Absorption)	~1 hour (Standard)	[16]
Volume of Distribution (Vd)	~0.4 L/kg	[4][16]
Plasma Half-life (t½)	~7 minutes	[12]
Metabolism	Cleavage by serum endopeptidases and aminopeptidases	[9][16]
Excretion	95-100% in urine within 24 hours (following IV dose)	[9][12]
Depot Formulation	Adsorbed on a zinc phosphate complex for sustained release from IM injection site.	[4][12]

Experimental Protocols



Tetracosactide is a cornerstone tool for the investigation of the hypothalamic-pituitary-adrenal (HPA) axis. The standard protocol for this is the ACTH Stimulation Test.

In Vivo: The ACTH Stimulation Test (Short Synacthen Test)

This test assesses the functional reserve of the adrenal cortex by measuring its cortisol output in response to a maximal stimulus.[2][17]

Methodology:

- Baseline Sample: A blood sample is drawn to measure the baseline plasma cortisol level.
 This is typically done in the morning to account for diurnal rhythm.[17]
- Administration: A standardized dose of tetracosactide is administered.
 - Standard High-Dose: 0.25 mg (250 μg) is given as a single dose via intravenous (IV) or intramuscular (IM) injection.[16][18]
 - Low-Dose: A 1 μg IV dose is sometimes used, as it may offer greater sensitivity for diagnosing secondary adrenal insufficiency, though this remains a topic of debate.[18][19]
- Post-Stimulation Samples: Blood samples are collected at specific time points after administration to measure the stimulated cortisol levels. For the standard test, samples are typically drawn at 30 and/or 60 minutes post-injection.[9][16][17]
- Analysis: Plasma cortisol concentrations are determined using an appropriate assay (e.g., immunoassay, LC-MS/MS).

Interpretation of Results:

Normal Response: A post-injection plasma cortisol level rising above a defined cutoff, commonly 18-20 μg/dL (or 500-550 nmol/L), is generally considered to indicate normal adrenocortical function.[9][14][20] An increment of at least 70 μg/L (200 nmol/L) above the basal level is also an indicator of a normal response.[16]



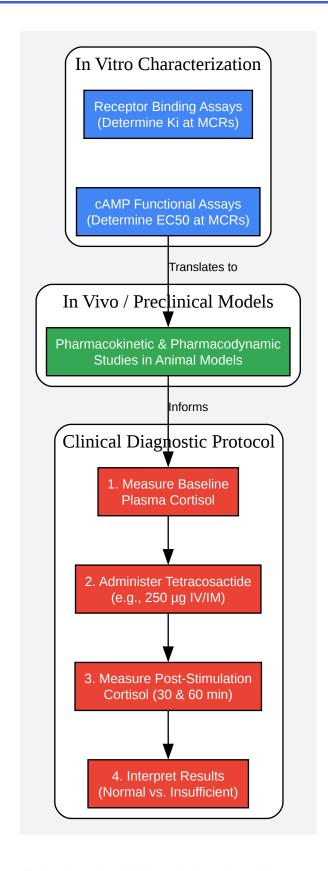
 Adrenal Insufficiency: A failure to achieve this cortisol level suggests primary or secondary adrenal insufficiency.[1][17]

In Vitro Assays

For more detailed mechanistic studies, several in vitro assays can be employed:

- Receptor Binding Assays: These assays quantify the affinity of tetracosactide for each of the five melanocortin receptors. Radioligand binding assays using cell membranes expressing a specific MCR subtype and a labeled ligand (e.g., [125]-NDP-α-MSH) are standard. The ability of unlabeled tetracosactide to displace the radioligand is measured to determine its binding affinity (Ki).
- Functional cAMP Assays: To measure the functional potency and efficacy of tetracosactide, cell-based assays are used. Cells engineered to express a specific MCR subtype (e.g., CHO or HEK293 cells) are stimulated with varying concentrations of tetracosactide. The resulting accumulation of intracellular cAMP is then quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. This allows for the determination of EC₅₀ values.





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Caption: Research workflow for tetracosactide evaluation.



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References

- 1. Cosyntropin | C136H210N40O31S | CID 16129617 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tetracosactide Pharmacology Active Ingredient RxReasoner [rxreasoner.com]
- 5. Adrenocorticotropic hormone (medication) Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. Melanocortin Antagonist Tetrapeptides with Minimal Agonist Activity at the Mouse Melanocortin-3 Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 10. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin [mdpi.com]
- 11. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Cosyntropin (cosyntropin) Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 16. mims.com [mims.com]
- 17. ACTH stimulation test Wikipedia [en.wikipedia.org]



- 18. Cosyntropin as a diagnostic agent in the screening of patients for adrenocortical insufficiency PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cortrosyn (Cosyntropin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
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